Cas no 1807198-00-0 (Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate)

Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate
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- インチ: 1S/C11H8F3NO2S/c1-6-7(5-15)3-4-8(10(16)17-2)9(6)18-11(12,13)14/h3-4H,1-2H3
- InChIKey: BBHFQFWJOSUKLV-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C(C(=O)OC)=CC=C(C#N)C=1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- トポロジー分子極性表面積: 75.4
- XLogP3: 3.6
Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015012985-1g |
Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate |
1807198-00-0 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoateに関する追加情報
Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate: A Versatile Intermediate in Modern Organic Synthesis
The compound Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate (CAS No. 1807198-00-0) has emerged as a valuable building block in pharmaceutical and agrochemical research. This benzoate derivative combines multiple functional groups - including a cyano group, methyl ester, and trifluoromethylthio moiety - making it particularly useful for constructing complex molecular architectures.
Recent trends in medicinal chemistry have shown growing interest in trifluoromethylthio-containing compounds due to their enhanced metabolic stability and membrane permeability. The Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate structure aligns perfectly with current drug discovery paradigms seeking to improve pharmacokinetic properties through strategic fluorine incorporation.
The cyano group at the 4-position offers multiple synthetic handles for further derivatization, enabling the creation of diverse heterocyclic systems. Researchers frequently utilize this compound as a precursor for pharmaceutical intermediates, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its methyl ester functionality provides additional flexibility for hydrolysis or transesterification reactions.
From a synthetic chemistry perspective, the trifluoromethylthio group (S-CF3) has gained significant attention in recent years as a valuable bioisostere for sulfonyl and sulfonamide groups. The electron-withdrawing nature of this moiety influences the electronic properties of the aromatic ring, making Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate particularly useful in designing compounds with specific electronic characteristics.
In material science applications, this compound has shown promise as a precursor for organic electronic materials. The combination of electron-withdrawing groups creates an interesting electronic profile that researchers are exploring for potential use in organic semiconductors and photovoltaic materials.
The stability profile of Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate makes it particularly suitable for storage and handling under standard laboratory conditions. Its crystalline form typically exhibits good shelf life when stored properly, an important consideration for industrial-scale applications.
Recent patent literature reveals growing interest in this compound, with applications ranging from crop protection agents to pharmaceutical candidates. The unique combination of substituents allows for the creation of molecules with tailored biological activities while maintaining favorable physicochemical properties.
From a green chemistry perspective, researchers are developing more sustainable synthetic routes to access Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate. Recent advances include catalytic methods for introducing the trifluoromethylthio group and more efficient cyanation protocols, reflecting the chemical industry's shift toward environmentally friendly processes.
The compound's molecular weight (275.25 g/mol) and moderate polarity make it suitable for various analytical techniques. Quality control typically employs HPLC, GC-MS, and NMR spectroscopy, with particular attention to the purity of the trifluoromethylthio moiety and the integrity of the ester group.
In the context of structure-activity relationship (SAR) studies, Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate serves as an excellent scaffold for probing the effects of multiple substituents simultaneously. Medicinal chemists value such multifunctional building blocks for rapid exploration of chemical space during lead optimization.
The global market for fluorinated building blocks like this compound continues to expand, driven by demand from the pharmaceutical and agricultural sectors. Specialty chemical suppliers have reported increasing requests for trifluoromethylthio-containing intermediates, reflecting broader trends in drug discovery and development.
From a regulatory standpoint, proper handling procedures should always be followed when working with Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate, including the use of appropriate personal protective equipment. While not classified as hazardous under standard regulations, prudent laboratory practices are recommended for all chemical substances.
Future research directions for this compound likely include exploration of its use in click chemistry applications, given the reactivity of both the cyano group and ester functionality. Additionally, its potential as a ligand in transition metal catalysis represents another promising area of investigation.
In summary, Methyl 4-cyano-3-methyl-2-(trifluoromethylthio)benzoate (CAS No. 1807198-00-0) represents a versatile and valuable intermediate in contemporary organic synthesis. Its unique combination of functional groups offers multiple avenues for chemical transformation, making it particularly useful in pharmaceutical, agrochemical, and materials science applications. As research into fluorinated compounds and multifunctional aromatic systems continues to advance, the importance of such carefully designed building blocks will only grow.
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